Cas no 70982-53-5 ((S)-2-Aminobut-3-enoic acid)
(S)-2-Aminobut-3-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Aminobut-3-enoic acid
- (S)-2-AMINO-3-BUTENOIC ACID
- 3-Butenoic acid,2-amino-, (2S)-
- (+)-(S)-2-vinylglycine
- (S)-vinylglycine
- 3-Butenoic acid, 2-amino-
- AC1L4FL9
- AG-G-77706
- L-Vinylglycin
- PubChem21786
- Vinylglycine
- L-2-Vinylglycine
- L-Vinylglycine
- CHEBI:43858
- DB03214
- L-Vinylglycine (H-L-Gly(Vinyl)-OH)
- AKOS006238077
- SCHEMBL278090
- 70982-53-5
- (S)-2-Aminobut-3-enoicacid
- (2S)-2-AMINO-3-BUTENOIC ACID; (2S)-2-AMINOBUT-3-ENOIC ACID
- CS-0012700
- F31266
- NS00068672
- MFCD00057844
- Q27094142
- DTXSID901025432
- (2S)-2-aminobut-3-enoic acid
- 3-Butenoic acid, 2-amino-, (2S)-
- (2s)-2-Amino-3-Butenoic Acid
- AC-22586
-
- MDL: MFCD01863784
- Inchi: 1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m0/s1
- InChI Key: RQVLGLPAZTUBKX-VKHMYHEASA-N
- SMILES: OC([C@H](C=C)N)=O
Computed Properties
- Exact Mass: 101.04771
- Monoisotopic Mass: 101.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 89.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: -1.9
Experimental Properties
- Density: 1.144±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 256.1±28.0 ºC (760 Torr),
- Flash Point: 108.7±24.0 ºC,
- Solubility: Soluble (397 g/l) (25 º C),
- PSA: 63.32
- LogP: 0.28460
(S)-2-Aminobut-3-enoic acid Security Information
- WGK Germany:3
- Safety Instruction: 22-24/25
- Storage Condition:−20°C
(S)-2-Aminobut-3-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D491307-1g |
(S)-2-Aminobut-3-enoic acid HCl salt |
70982-53-5 | 98% | 1g |
$765 | 2024-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S914102-100mg |
(S)-2-Aminobut-3-Enoic Acid |
70982-53-5 | 95% | 100mg |
¥1,980.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S914102-250mg |
(S)-2-Aminobut-3-Enoic Acid |
70982-53-5 | 95% | 250mg |
¥2,880.00 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1002137-1g |
(S)-2-Aminobut-3-enoic acid |
70982-53-5 | 95% | 1g |
$720 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1002137-2g |
(S)-2-Aminobut-3-enoic acid |
70982-53-5 | 95% | 2g |
$1400 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1002137-5g |
(S)-2-Aminobut-3-enoic acid |
70982-53-5 | 95% | 5g |
$2650 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1082707-100mg |
L-Vinylglycine |
70982-53-5 | 95% | 100mg |
¥2801.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1082707-250mg |
L-Vinylglycine |
70982-53-5 | 95% | 250mg |
¥4082.00 | 2024-05-02 | |
| A2B Chem LLC | AB48357-100mg |
(S)-2-Aminobut-3-enoic acid |
70982-53-5 | 95% | 100mg |
$509.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D491307-2g |
(S)-2-Aminobut-3-enoic acid HCl salt |
70982-53-5 | 95% | 2g |
$585 | 2025-02-21 |
(S)-2-Aminobut-3-enoic acid Suppliers
(S)-2-Aminobut-3-enoic acid Related Literature
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1. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acidsKeith O. Hallinan,David H. G. Crout,William Errington J. Chem. Soc. Perkin Trans. 1 1994 3537
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Nicolas Lamborelle,Justine F. Simon,André Luxen,Jean-Christophe M. Monbaliu Org. Biomol. Chem. 2015 13 11602
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3. General method for the asymmetric synthesis of anti-diastereoisomers of β-substituted L-2-aminobutanoic acids via chiral nickel(II) Schiff's base complexes of dehydroaminobutanoic acid. X-Ray crystal and molecular structure of the nickel(II) complex of the Schiff's base from [(benzylprolyl)amino]benzophenone and dehydroaminobutanoic acidYuri N. Belokon',Ashot S. Sagyan,Silva A. Djamgaryan,Vladimir I. Bakhmutov,Sergei V. Vitt,Andrei S. Batsanov,Yuri T. Struchkov,Vasili M. Belikov J. Chem. Soc. Perkin Trans. 1 1990 2301
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Jun-Xia Guo,Ting Zhou,Bin Xu,Shou-Fei Zhu,Qi-Lin Zhou Chem. Sci. 2016 7 1104
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5. Base-catalysed Neber-type rearrangement of glucosinolates [1-(β-D-glucosylthio)-N-(sulphonato-oxy)alkylideneamines]Palle Friis,Peder Olesen Larsen,Carl Erik Olsen J. Chem. Soc. Perkin Trans. 1 1977 661
Additional information on (S)-2-Aminobut-3-enoic acid
Recent Advances in the Study of (S)-2-Aminobut-3-enoic Acid (CAS: 70982-53-5) and Its Applications in Chemical Biology and Medicine
(S)-2-Aminobut-3-enoic acid (CAS: 70982-53-5) is a non-proteinogenic amino acid with a unique structure featuring an amino group and a vinyl group. This compound has garnered significant attention in recent years due to its potential applications in chemical biology, medicinal chemistry, and drug development. The presence of both amino and vinyl functional groups makes it a versatile building block for the synthesis of various bioactive molecules and pharmaceutical intermediates. Recent studies have explored its role in the development of novel enzyme inhibitors, peptide mimetics, and targeted therapeutics.
One of the most notable advancements in the study of (S)-2-Aminobut-3-enoic acid is its incorporation into peptide-based drug candidates. Researchers have demonstrated that this amino acid can enhance the metabolic stability and bioavailability of peptide therapeutics by introducing conformational constraints. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the design of protease-resistant peptide analogs, which showed promising activity against neurodegenerative diseases. The vinyl group in (S)-2-Aminobut-3-enoic acid allows for further chemical modifications, such as click chemistry reactions, enabling the development of targeted drug delivery systems.
In addition to its applications in peptide chemistry, (S)-2-Aminobut-3-enoic acid has been investigated as a precursor for the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is a critical neurotransmitter, and its analogs have potential therapeutic applications in treating anxiety, epilepsy, and chronic pain. A recent study in Bioorganic & Medicinal Chemistry Letters reported the efficient synthesis of novel GABA derivatives using (S)-2-Aminobut-3-enoic acid as a starting material. These derivatives exhibited improved binding affinity to GABA receptors compared to traditional analogs, suggesting their potential as next-generation neuroactive drugs.
The chemical versatility of (S)-2-Aminobut-3-enoic acid also extends to its use in bioconjugation and labeling strategies. Researchers have exploited its vinyl group for site-specific protein modifications, enabling the development of antibody-drug conjugates (ADCs) and fluorescent probes. A 2022 study in Chemical Communications demonstrated the successful labeling of monoclonal antibodies with (S)-2-Aminobut-3-enoic acid-derived tags, which could be further functionalized with cytotoxic payloads for cancer therapy. This approach offers a robust and scalable method for ADC production, addressing some of the challenges associated with traditional conjugation techniques.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of (S)-2-Aminobut-3-enoic acid. Recent efforts have focused on optimizing enzymatic and asymmetric synthetic routes to improve yield and enantiomeric purity. A 2023 publication in ACS Catalysis described a novel biocatalytic method using engineered aminotransferases, which achieved high stereoselectivity and reduced environmental impact compared to conventional chemical synthesis. Such advancements are critical for ensuring the commercial viability of (S)-2-Aminobut-3-enoic acid-derived pharmaceuticals.
In conclusion, (S)-2-Aminobut-3-enoic acid (CAS: 70982-53-5) represents a valuable scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from peptide therapeutics to bioconjugation. Ongoing research continues to uncover new opportunities for this compound, particularly in the development of targeted therapies and neuroactive drugs. Future studies should focus on addressing synthetic challenges and expanding its utility in drug discovery pipelines.
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